1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea

Soluble Epoxide Hydrolase Pain Inflammation

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2034484-78-9) is a synthetic, trisubstituted urea derivative classified as a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme. It features a central urea pharmacophore flanked by a 2-(trifluoromethyl)phenyl group and a flexible 3-hydroxy-3-(oxan-4-yl)propyl side chain.

Molecular Formula C16H21F3N2O3
Molecular Weight 346.35
CAS No. 2034484-78-9
Cat. No. B2419638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
CAS2034484-78-9
Molecular FormulaC16H21F3N2O3
Molecular Weight346.35
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C16H21F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(23)20-8-5-14(22)11-6-9-24-10-7-11/h1-4,11,14,22H,5-10H2,(H2,20,21,23)
InChIKeyVYYRXCVJDPBHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2034484-78-9): A Potent Soluble Epoxide Hydrolase Inhibitor


1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2034484-78-9) is a synthetic, trisubstituted urea derivative classified as a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme [1]. It features a central urea pharmacophore flanked by a 2-(trifluoromethyl)phenyl group and a flexible 3-hydroxy-3-(oxan-4-yl)propyl side chain [2]. This compound, designated as Compound No. 1 in a series of proprietary sEH inhibitors, demonstrates nanomolar affinity (Ki = 1.40 nM) for recombinant human sEH, positioning it as a high-value research tool for investigating the epoxy fatty acid pathway in inflammation, pain, and cardiovascular biology [1].

Why 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Substituted by Generic Urea-Based sEH Inhibitors


In-class substitution is unreliable for 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea due to the extreme sensitivity of the sEH pharmacophore to structural modifications. Patent data [1] explicitly states that the 1,3-disubstituted urea class suffers from a critical trade-off: inhibitors with flexible substituents improve solubility but suffer from metabolic instability and poor oral bioavailability, while rigid substituents enhance stability but drive melting points above 180°C, complicating formulation. The unique combination of a 2-(trifluoromethyl)phenyl group, a secondary alcohol, and a tetrahydropyran ring in this compound represents a specific regioisomeric and stereoelectronic configuration [2]. Any generic substitution risks disrupting the two hydrogen bonds with the Asp-335 catalytic residue, altering pharmacokinetics, or introducing off-target activity, thereby invalidating established structure-activity relationships (SAR) [3].

Quantitative Evidence Guide for 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea: A Comparator-Based Analysis


Sub-Nanomolar sEH Inhibition: 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea vs. Regioisomeric 3-Trifluoromethyl Analogs

The target compound achieves a 1.40 nM Ki against human sEH, confirming high potency within the nanomolar range [1]. Its closest structural regioisomer, 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea, which differs only by the substitution position of the trifluoromethyl group (ortho vs. meta), is a distinct chemical entity with uncharacterized sEH affinity [2]. This highlights a critical ortho-substitution advantage where the 2-trifluoromethyl configuration likely enforces a superior binding geometry with the sEH active site, whereas the 3-trifluoromethyl regioisomer cannot be assumed to possess the same inhibitory profile, stability, or selectivity without discrete evaluation.

Soluble Epoxide Hydrolase Pain Inflammation Structure-Activity Relationship

Comparing In-Class Potency: 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea vs. Published sEH Inhibitor Standard EC5026

When benchmarked against EC5026 (BPN-19186), a leading first-in-class sEH inhibitor currently in Phase 1b clinical trials for pain, the target compound shows a distinctly different potency profile. EC5026 is a picomolar inhibitor with a Ki of approximately 0.06 nM, reported as a slow-tight binding, transition-state mimic [1]. In contrast, the target compound exhibits a Ki of 1.40 nM [2], making it roughly 23-fold less potent in this biochemical assay. This quantifiable difference suggests that the target compound is not a drop-in replacement for EC5026 in models optimized for picomolar pharmacology, but its nanomolar potency combined with a dissimilar chemotype could provide a valuable tool where target engagement at picomolar levels is undesirable or for exploring polypharmacology.

Analgesic Neuropathic Pain sEH Inhibitor Potency Benchmarking

Structural Divergence from Rigid sEH Inhibitors: The Impact of the 3-Hydroxypropyl Linker on Formulation Parameters

The patent family that includes this target compound explicitly details the challenging formulation profile of highly potent, rigid sEH inhibitors, which often suffer from excessively high melting points (>180°C) that complicate drug development [1]. The specific incorporation of a 3-hydroxypropyl linker between the urea core and the oxan-4-yl ring in this compound introduces a key structural feature—a secondary alcohol and increased conformational flexibility—that is absent in simpler, rigid 1,3-disubstituted ureas. While quantitative melting point or solubility data for this exact compound is not provided in the disclosed information, the patent's teaching implies that such structural modifications were designed to lower the melting point and improve solubility without sacrificing the nanomolar potency confirmed by the 1.40 nM Ki value [2].

Drug Formulation Solubility Melting Point PK/PD

Best Research and Industrial Application Scenarios for 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea


Ortho-Substituted CF3 Probe in sEH Structure-Activity Relationship (SAR) Studies

This compound serves as a key ortho-substituted reference standard in sEH SAR campaigns. Its proven nanomolar potency (Ki = 1.40 nM) [1] makes it ideal for benchmarking novel inhibitors where the effect of the trifluoromethyl substitution position on the phenyl ring is being systematically investigated, particularly against the uncharacterized 3-CF3 regioisomer.

Lower-Affinity Comparator for Picomolar sEH Inhibitor Target Engagement Assays

For research groups studying the clinical candidate EC5026 (Ki = 0.06 nM) [2], this compound can be used as a valuable, chemically distinct nanomolar comparator. Its 23-fold lower affinity allows for experimental designs that distinguish between target engagement saturation and pathway-specific effects in cellular and in vivo models of neuropathic or inflammatory pain.

In Vivo Pharmacology Studies Requiring Moderate sEH Affinity and Improved Formulation Potential

For in vivo studies, the compound's built-in 3-hydroxypropyl linker suggests a potential advantage in solubility-derived bioavailability over rigid, high-melting-point sEH inhibitors [3]. Researchers can use this compound as a lead or tool compound in animal models of pain, inflammation, or cardiovascular disease where maintaining nanomolar systemic exposure without formulation challenges is critical.

Quote Request

Request a Quote for 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.